Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine
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Overview
Description
Rel-(1S,2R,6R)-bicyclo[410]heptan-2-amine is a bicyclic amine compound characterized by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable bicyclic precursor with amine reagents under catalytic conditions. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Scientific Research Applications
Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R,6R)-7,7-Difluorobicyclo[4.1.0]heptan-2-ol: This compound shares a similar bicyclic structure but differs in its functional groups and chemical properties.
Rel-(1S,3S,6R)-7,7-Difluorobicyclo[4.1.0]heptan-3-amine: Another similar compound with variations in its functional groups and stereochemistry.
Uniqueness
Rel-(1S,2R,6R)-bicyclo[41Its unique structure allows for specific interactions with biological targets and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-1-2-5-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7-/m1/s1 |
InChI Key |
WPUVOLWCVQYEPT-DSYKOEDSSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]2[C@@H](C1)N |
Canonical SMILES |
C1CC2CC2C(C1)N |
Origin of Product |
United States |
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